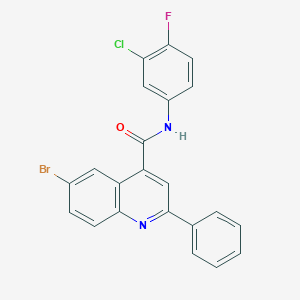
(E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one, also known as DMTB, is a thiazolone derivative that has been studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer treatment. In
Wissenschaftliche Forschungsanwendungen
(E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one has been studied for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this compound is its anti-cancer properties. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis (cell death) in cancer cells, making it a potential candidate for cancer treatment.
Wirkmechanismus
The mechanism of action of (E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one is not fully understood, but it is believed to act through multiple pathways. One of the proposed mechanisms is through the inhibition of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. The inhibition of thioredoxin reductase by this compound leads to an increase in reactive oxygen species (ROS) and a decrease in antioxidant capacity, ultimately leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, this compound has also been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory properties, as well as antioxidant properties. This compound has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one in lab experiments is its specificity towards cancer cells. This compound has been shown to selectively induce apoptosis in cancer cells, while sparing normal cells. This makes it a potential candidate for cancer treatment with fewer side effects than traditional chemotherapy drugs. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of (E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound, which could lead to the development of more effective cancer treatments. Additionally, the potential use of this compound in combination with other drugs or therapies should be explored to determine if it can enhance their efficacy. Finally, the neuroprotective effects of this compound should be further studied to determine its potential use in the treatment of neurodegenerative diseases.
Synthesemethoden
The synthesis method for (E)-5-(4-(dimethylamino)benzylidene)-2-(2,6-dimethylmorpholino)thiazol-4(5H)-one involves the condensation of 4-dimethylaminobenzaldehyde with 2,6-dimethylmorpholine and thiosemicarbazide in the presence of acetic acid. The resulting product is then purified through recrystallization to obtain pure this compound.
Eigenschaften
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(2,6-dimethylmorpholin-4-yl)-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-12-10-21(11-13(2)23-12)18-19-17(22)16(24-18)9-14-5-7-15(8-6-14)20(3)4/h5-9,12-13H,10-11H2,1-4H3/b16-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETWZDSBKLQHGE-CXUHLZMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=O)C(=CC3=CC=C(C=C3)N(C)C)S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C2=NC(=O)/C(=C\C3=CC=C(C=C3)N(C)C)/S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-acetyl-3-(2,4-difluorophenyl)iminobenzo[f]chromene-2-carboxamide](/img/structure/B444519.png)
![N-acetyl-7-(diethylamino)-2-[4-(trifluoromethoxy)phenyl]iminochromene-3-carboxamide](/img/structure/B444521.png)
![N-(4-methylphenyl)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B444526.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B444531.png)
![1-[(3,4-Dichloro-1-benzothien-2-yl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B444533.png)
![ethyl 4-{[(2Z)-3-(1H-benzimidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B444534.png)
![(Z)-ethyl 2-((6-methoxy-3-((4-methoxyphenyl)carbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B444536.png)
![Methyl 2-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B444537.png)
![Isopropyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444539.png)
![(2Z)-N-acetyl-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B444541.png)